molecular formula C14H23IN4 B1455957 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine CAS No. 1361113-57-6

5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine

Cat. No.: B1455957
CAS No.: 1361113-57-6
M. Wt: 374.26 g/mol
InChI Key: NBYAZLBGNSZMJT-UHFFFAOYSA-N
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Description

5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives It features a pyrimidine ring substituted with an iodine atom at the 5-position, a dimethylamine group at the 2-position, and a piperidine ring at the 4-position

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The research has yielded innovative methods for synthesizing diverse heterocyclic structures, which are foundational in medicinal chemistry due to their broad therapeutic potential. For instance, Paronikyan et al. (2016) detailed the synthesis of pyrano and pyrimidine derivatives through reactions involving piperidine and various amines, leading to compounds with potential chemical and pharmaceutical applications (Paronikyan et al., 2016). Similarly, Patrushev et al. (2014) described the synthesis of eudesmanolides using aza-Michael reactions, illustrating the compound's utility in creating complex molecular architectures with potential activity in palladium-catalyzed cross-coupling reactions (Patrushev et al., 2014).

Antimicrobial and Antiproliferative Activities

Several studies have explored the biological activities of compounds derived from or related to "[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine." For instance, the antimicrobial evaluation of novel pyrimidine imines and thiazolidinones containing piperidine demonstrated significant activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Merugu et al., 2010). Additionally, the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives by Atapour-Mashhad et al. (2017) revealed compounds with potential efficacy against human breast cancer cells, indicating the relevance of such derivatives in cancer research (Atapour-Mashhad et al., 2017).

Development of Bioactive Molecules

The ongoing exploration of these compounds extends into the development of bioactive molecules with potential therapeutic applications. Kubo et al. (2021) optimized a series of GPR119 agonists, identifying compounds that significantly enhanced agonist activity and improved metabolic profiles, showcasing the compound's utility in designing novel therapeutics for metabolic disorders (Kubo et al., 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Iodine Atom: The iodine atom is introduced via electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives.

    Dimethylamine Substitution: The dimethylamine group is introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the pyrimidine ring or the piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, under anhydrous conditions.

    Substitution: NaN3, thiourea, under reflux conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

    Reduction: Formation of reduced derivatives of the pyrimidine or piperidine ring.

    Substitution: Formation of azido or thiourea derivatives.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a therapeutic agent in treating various diseases.

    Biological Probes: Used as a probe in biological studies to understand molecular interactions and pathways.

Industry:

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • [5-Iodo-4-(1-methyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine
  • [5-Iodo-4-(1-ethyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine
  • [5-Iodo-4-(1-propyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine

Comparison:

  • Structural Differences: The main differences lie in the substitution pattern on the piperidine ring.
  • Unique Properties: 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine may exhibit unique pharmacological properties due to the isopropyl group, which can influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IN4/c1-10(2)19-7-5-6-11(9-19)13-12(15)8-16-14(17-13)18(3)4/h8,10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYAZLBGNSZMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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